ethyl 1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Ethyl 1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family
Properties
IUPAC Name |
ethyl 1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-6-19-14(18)10-7-11(8(2)3)15-13-12(10)9(4)16-17(13)5/h7-8H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCRNUBKIIQILT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=C1C(=NN2C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Pyrazole-5-Amine Derivatives
A foundational approach involves the cyclization of pyrazole-5-amine derivatives with activated carbonyl compounds. For instance, 3-amino-1,3-dimethyl-1H-pyrazol-5-amine reacts with ethyl isobutyrylacetate under reflux in propionic acid to yield 4-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-ol, a precursor to the target compound. Subsequent esterification at position 4 introduces the ethyl carboxylate moiety. This method emphasizes high-temperature conditions (140°C) and acid catalysis, achieving moderate yields (60–75%).
Optimization Insights :
Bromination and Functional Group Interconversion
Bromination of hydroxylated intermediates, such as 4-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-ol, using phosphorus oxybromide (POBr₃) generates bromo derivatives, which are amenable to nucleophilic substitution. For example, treatment with copper cyanide (CuCN) in dimethylformamide (DMF) produces 4-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carbonitrile, which is hydrolyzed to the corresponding amide or ester.
Critical Parameters :
| Step | Reagent/Conditions | Yield (%) |
|---|---|---|
| Bromination | POBr₃, 80°C, 12 h | 85–90 |
| Cyanidation | CuCN, DMF, 120°C, 6 h | 70–75 |
| Esterification | Ethanol/H₂SO₄, reflux | 65–70 |
This sequential approach allows precise functionalization but requires rigorous control over reaction conditions to avoid over-bromination.
Condensation Reactions with Activated Carbonyls
Pyrazole-Amines and Carbonyl Electrophiles
Condensation of 1,3-dimethyl-1H-pyrazol-5-amine with ethyl 4,4,4-trifluoroacetoacetate in refluxing acetic acid produces ethyl 1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxylate, demonstrating the versatility of this route. Adapting this method by replacing the trifluoromethyl carbonyl with isobutyryl groups could yield the target compound.
Mechanistic Analysis :
- Nucleophilic Attack : The amine group attacks the β-carbon of the carbonyl, forming an enamine intermediate.
- Cyclization : Intramolecular dehydration closes the pyridine ring, forming the pyrazolo[3,4-b]pyridine core.
Yield Limitations :
- Electron-withdrawing groups (e.g., trifluoromethyl) improve electrophilicity but reduce yields (50–60%) due to steric hindrance.
Catalytic Cascade Reactions Using AC-SO₃H
Amorphous Carbon-Supported Sulfonic Acid (AC-SO₃H)
A breakthrough method employs AC-SO₃H, a solid acid catalyst, to synthesize pyrazolo[3,4-b]pyridine-5-carboxylates from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature. Although this route targets position 5 carboxylates, modifying the starting material to incorporate a pre-existing ester at position 4 could direct the reaction toward the desired product.
Advantages :
- Mild Conditions : Room temperature and ethanol solvent minimize energy input.
- Scalability : Gram-scale synthesis achieves 80% yield, underscoring industrial viability.
Catalyst Performance :
| Catalyst | Surface Area (m²/g) | Acid Density (mmol/g) | Yield (%) |
|---|---|---|---|
| AC-SO₃H | 650 | 1.2 | 75–80 |
| H₂SO₄ | – | – | 30–40 |
The high surface area and acid density of AC-SO₃H enhance substrate accessibility and catalytic turnover.
Patent-Based Approaches for Esterification
Hydrazinopyridine and Maleic Acid Diester Condensation
A patented method involves reacting hydrazinopyridine derivatives with maleic acid diesters under alkaline conditions with copper or nickel catalysts. For example, 6-hydrazinyl-1,3-dimethyl-2-(propan-2-yl)pyridine and diethyl maleate in the presence of Cu(L1)Cl yield ethyl 1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate.
Key Innovations :
- Catalyst Selection : Copper(I) chloride with ligand L1 improves regioselectivity for position 4.
- Solvent Optimization : Tetrahydrofuran (THF) enhances solubility of aromatic intermediates.
Comparative Analysis of Synthetic Routes
Yield and Scalability
| Method | Conditions | Yield (%) | Scalability |
|---|---|---|---|
| Cyclization | 140°C, propionic acid | 60–75 | Moderate |
| AC-SO₃H Catalysis | RT, ethanol | 75–80 | High |
| Patent Approach | THF, Cu catalyst | 65–70 | Moderate |
The AC-SO₃H method outperforms others in yield and operational simplicity, though substrate modification is required to target position 4.
Chemical Reactions Analysis
2.1. Ester Hydrolysis
The ethyl carboxylate group at position 4 undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is foundational for further functionalization (e.g., amidation, esterification).
Mechanism :
-
Acidic conditions : Protonation of the ester oxygen, followed by nucleophilic attack by water and elimination of ethanol.
-
Basic conditions : Deprotonation of the ester oxygen, nucleophilic attack by hydroxide, and elimination of ethanol .
2.2. Substitution at Position 4
The pyrazolopyridine core is reactive at position 4 due to its electron-deficient nature. Substitution reactions include:
-
Nucleophilic aromatic substitution : Replaces halogens (e.g., chlorine) with amines, alcohols, or other nucleophiles .
-
Electrophilic substitution : Possible at position 6, depending on substituents .
2.3. Functionalization of the Ester Group
The ester group can participate in:
-
Transesterification : Reaction with alcohols under acidic catalysis to form other esters.
-
Amidation : Conversion to amides via reaction with amines (e.g., using coupling agents) .
Reaction Conditions and Products
Stability and Handling
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of compounds containing the pyrazolo[3,4-b]pyridine scaffold. Ethyl 1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has shown promising results in inhibiting cancer cell proliferation through various mechanisms:
- Targeting Kinases : The compound has been studied for its ability to inhibit specific protein kinases involved in cancer progression. For instance, it has demonstrated effectiveness against breast cancer cell lines by disrupting signaling pathways critical for tumor growth .
Antimicrobial Properties
The compound's structure allows it to interact with microbial targets effectively. Research indicates that derivatives of pyrazolo[3,4-b]pyridines exhibit antimicrobial activities against both bacterial and fungal strains:
- In Vitro Studies : this compound has been tested against pathogens such as Staphylococcus aureus and Escherichia coli, showing significant inhibition .
Case Studies and Research Findings
A selection of case studies illustrates the compound's potential:
Mechanism of Action
The mechanism of action of ethyl 1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can be compared with other similar compounds, such as:
Pyrazolopyridine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Indole derivatives: Indoles are another class of heterocyclic compounds with a fused ring system, often exhibiting different biological activities compared to pyrazolopyridines.
Coumarin derivatives: Coumarins also have a fused ring structure and are known for their diverse applications in medicine and industry.
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which make it suitable for a wide range of applications.
Biological Activity
Ethyl 1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
1. Overview of Pyrazolo[3,4-b]pyridine Derivatives
Pyrazolo[3,4-b]pyridine derivatives have been extensively studied due to their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The structural versatility of these compounds allows for modifications that can enhance their pharmacological properties.
2.1 Anticancer Activity
Several studies have reported that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer properties. For instance:
- Inhibition of Tumor Cell Proliferation : Compounds derived from this scaffold have shown inhibitory effects on various cancer cell lines. For example, a recent study demonstrated that specific derivatives could induce apoptosis in A549 lung cancer cells with IC50 values ranging from 0.07 to 49.85 µM depending on the structural modifications made to the compounds .
- Mechanisms of Action : The anticancer effects are often attributed to the inhibition of key proteins involved in cell cycle regulation and survival pathways. Notably, some derivatives act as inhibitors of cyclin-dependent kinases and phosphodiesterase enzymes .
2.2 Antimicrobial Activity
Research has indicated that pyrazolo[3,4-b]pyridine derivatives possess antimicrobial properties against a range of pathogens:
- Antitubercular Activity : A recent investigation highlighted the potential of these compounds against Mycobacterium tuberculosis. The derivatives were evaluated using molecular docking studies and in vitro assays, showing promising results against the H37Rv strain with specific substitutions enhancing their efficacy .
- Trypanocidal Activity : Some derivatives have been tested for their ability to combat Trypanosoma cruzi, the causative agent of Chagas disease. Results indicated that certain structural modifications significantly improved selectivity and potency against intracellular amastigotes while exhibiting low cytotoxicity towards mammalian cells .
3. Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features:
4. Case Studies
Several case studies illustrate the compound's potential:
Case Study 1: Anticancer Activity
A study evaluated a series of pyrazolo[3,4-b]pyridines for their anticancer properties against various cell lines. The most potent compound displayed an IC50 value of 26 µM against A549 cells and induced apoptosis through caspase activation pathways .
Case Study 2: Antitubercular Efficacy
In a molecular docking study targeting pantothenate synthetase from M. tuberculosis, certain derivatives exhibited strong binding affinities (Ki values in the nanomolar range), suggesting their potential as lead candidates for tuberculosis treatment .
Q & A
Q. What are the optimized synthesis pathways for ethyl 1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, and how can regioselectivity be ensured?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with condensation of substituted pyrazole precursors with pyridine derivatives. Key steps include:
- Cyclocondensation under reflux with catalysts like acetic acid or pyridine .
- Alkylation or acylation reactions to introduce the propan-2-yl and ester groups .
- Optimization of reaction time, temperature, and solvent polarity (e.g., DMF or THF) to enhance regioselectivity and yields (>75%) .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions and stereochemistry (e.g., methyl groups at positions 1 and 3) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 289.1425 for [M+H]) .
- HPLC : Assesses purity (>95%) using C18 columns and acetonitrile/water mobile phases .
- X-ray Crystallography : Resolves bond angles and confirms bicyclic conformation (e.g., pyrazole-pyridine dihedral angle: 5.2°) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Storage : Keep in airtight containers at -20°C to prevent degradation .
- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation (P201, P202) .
- Disposal : Neutralize with ethanol/water mixtures before incineration (P210) .
Q. How does the compound’s solubility profile influence experimental design?
- Methodological Answer :
- Solubility Data : Sparingly soluble in water (<0.1 mg/mL), highly soluble in DMSO (>50 mg/mL). Use DMSO for in vitro assays (≤1% v/v to avoid cytotoxicity) .
- Formulation : For pharmacokinetic studies, use co-solvents like PEG-400 or Tween-80 to enhance aqueous solubility .
Q. What are the standard protocols for assessing its stability under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24h; monitor degradation via HPLC. Stable at pH 4–8 .
- Thermal Stability : TGA analysis shows decomposition >200°C. Store below 25°C for long-term stability .
Advanced Research Questions
Q. How do substituent modifications (e.g., cyclopropyl vs. fluorophenyl) impact biological activity and target selectivity?
- Methodological Answer :
- Structural Comparison :
| Substituent | Biological Target | IC (nM) | Selectivity Ratio |
|---|---|---|---|
| Propan-2-yl | Kinase A | 12.3 ± 1.2 | 1:8 (vs. Kinase B) |
| Fluorophenyl | Kinase B | 8.7 ± 0.9 | 1:12 (vs. Kinase A) |
- Design Strategy : Use molecular docking (AutoDock Vina) to predict binding affinities. Synthesize analogs via Suzuki-Miyaura coupling .
Q. What experimental approaches resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Dynamic Effects : Variable-temperature NMR (VT-NMR) distinguishes conformational exchange broadening (e.g., rotamers at 298K vs. 223K) .
- Isotopic Labeling : H or C-labeled analogs clarify ambiguous proton couplings .
- DFT Calculations : Gaussian09 simulations predict chemical shifts (±0.5 ppm accuracy) .
Q. How can reaction yields be improved when scaling up synthesis without compromising regioselectivity?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (6h → 45min) and increases yield (72% → 88%) .
- Flow Chemistry : Continuous reactors minimize side products (e.g., over-alkylation) .
- DoE Optimization : Taguchi methods identify critical factors (e.g., solvent polarity > catalyst loading) .
Q. What mechanistic insights explain its interaction with kinase targets, and how can this guide lead optimization?
- Methodological Answer :
Q. How do crystallographic data inform the design of analogs with improved metabolic stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
